molecular formula C25H26O3 B12547849 Ethyl 2-hydroxy-3,5-bis(1-phenylethyl)benzoate CAS No. 141947-50-4

Ethyl 2-hydroxy-3,5-bis(1-phenylethyl)benzoate

Cat. No.: B12547849
CAS No.: 141947-50-4
M. Wt: 374.5 g/mol
InChI Key: MDKARCCYCLZGIT-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxy-3,5-bis(1-phenylethyl)benzoate is an organic compound with a complex structure, featuring a benzoate core substituted with hydroxy and phenylethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-hydroxy-3,5-bis(1-phenylethyl)benzoate typically involves the esterification of 2-hydroxy-3,5-bis(1-phenylethyl)benzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of high-purity reagents and controlled reaction conditions is crucial to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hydroxy-3,5-bis(1-phenylethyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenylethyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of 2-oxo-3,5-bis(1-phenylethyl)benzoic acid.

    Reduction: Formation of 2-hydroxy-3,5-bis(1-phenylethyl)benzyl alcohol.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Ethyl 2-hydroxy-3,5-bis(1-phenylethyl)benzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized as an intermediate in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-hydroxy-3,5-bis(1-phenylethyl)benzoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the phenylethyl groups can interact with hydrophobic regions of proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 2-hydroxy-3,5-bis(1-phenylethyl)benzoate can be compared with other similar compounds, such as:

    Ethyl 2-hydroxy-3,5-bis(1-methyl-1-phenylethyl)benzoate: Similar structure but with methyl groups instead of hydrogen atoms on the phenylethyl groups.

    Ethyl 2-hydroxy-3,5-bis(1,1-dimethylethyl)benzoate: Contains tert-butyl groups instead of phenylethyl groups.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

141947-50-4

Molecular Formula

C25H26O3

Molecular Weight

374.5 g/mol

IUPAC Name

ethyl 2-hydroxy-3,5-bis(1-phenylethyl)benzoate

InChI

InChI=1S/C25H26O3/c1-4-28-25(27)23-16-21(17(2)19-11-7-5-8-12-19)15-22(24(23)26)18(3)20-13-9-6-10-14-20/h5-18,26H,4H2,1-3H3

InChI Key

MDKARCCYCLZGIT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1O)C(C)C2=CC=CC=C2)C(C)C3=CC=CC=C3

Origin of Product

United States

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